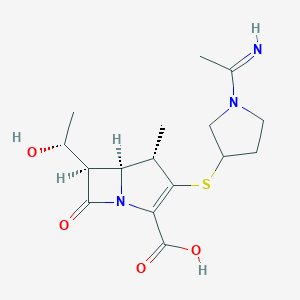
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, also known as HETAC, is a synthetic antibiotic that belongs to the carbapenem class of antibiotics. HETAC has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Mechanism Of Action
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid inhibits bacterial cell wall synthesis by binding to and inhibiting the activity of penicillin-binding proteins (PBPs). PBPs are enzymes that are involved in the synthesis of bacterial cell walls, and their inhibition leads to the disruption of cell wall synthesis and ultimately bacterial death.
Biochemical And Physiological Effects
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly absorbed and distributed in the body, and is eliminated primarily through renal excretion. 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has also been shown to have a low potential for inducing bacterial resistance.
Advantages And Limitations For Lab Experiments
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid is a useful tool for studying bacterial cell wall synthesis and the mechanisms of antibiotic action. Its broad spectrum of activity and low potential for inducing resistance make it a valuable asset in the development of new antibiotics. However, 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid is not suitable for use in human clinical trials due to its synthetic nature and lack of safety data.
Future Directions
Future research on 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid could focus on the development of new derivatives with improved pharmacological properties, such as increased stability and solubility. Additionally, further studies could investigate the potential use of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid in combination therapy with other antibiotics, as well as its ability to enhance the activity of certain antibiotics. Finally, research could focus on the development of new antibiotics based on the structure and mechanism of action of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid.
Synthesis Methods
The synthesis of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid involves the reaction of 1-acetimidoylpyrrolidine-3-thiol with 6-(2-bromoethyl)-2-(2-chloroacetyl)thiomethyl)penicillanic acid, followed by the hydrolysis of the resulting intermediate with sodium hydroxide. The final product is obtained by acidification and crystallization.
Scientific Research Applications
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has been widely studied for its antibacterial activity against various bacterial strains, including multidrug-resistant strains. Its efficacy has been demonstrated in vitro and in vivo, and it has been shown to be effective against biofilms. 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has also been studied for its potential use in combination therapy with other antibiotics, as well as its ability to enhance the activity of certain antibiotics.
properties
CAS RN |
103730-44-5 |
|---|---|
Product Name |
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid |
Molecular Formula |
C16H23N3O4S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(4S,5S,6R)-3-(1-ethanimidoylpyrrolidin-3-yl)sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4S/c1-7-12-11(8(2)20)15(21)19(12)13(16(22)23)14(7)24-10-4-5-18(6-10)9(3)17/h7-8,10-12,17,20H,4-6H2,1-3H3,(H,22,23)/t7-,8+,10?,11-,12+/m0/s1 |
InChI Key |
NZOABRUICAKEBQ-ZXDKXGFCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H](C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)[C@@H](C)O |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)C(C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)C(C)O |
synonyms |
1-HAPTMCC 6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid 6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, 4R-(3(S*),4alpha,5alpha,6beta(R*))-isomer 6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, 4S-(3(S*),4alpha,5alpha,6beta(S*))-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



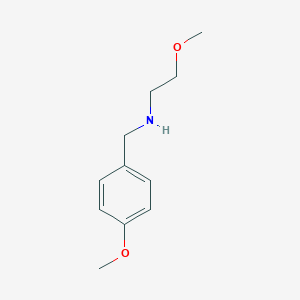
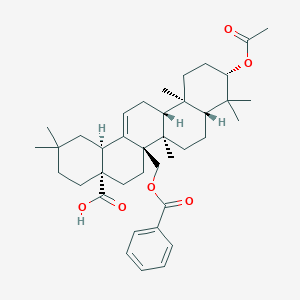
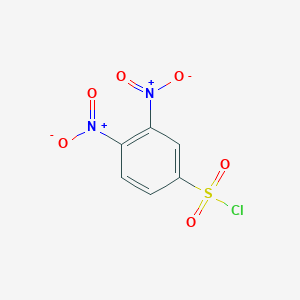
![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)

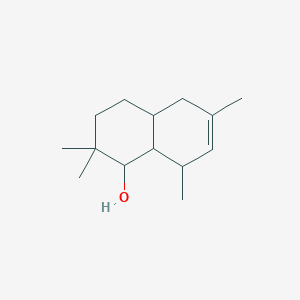
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)
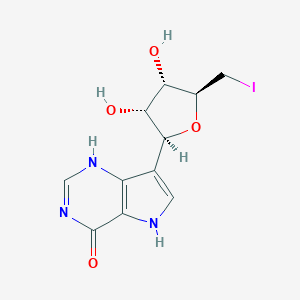
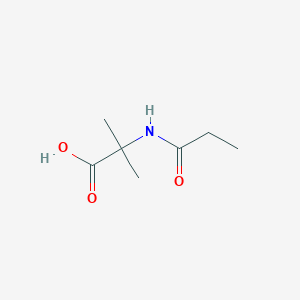

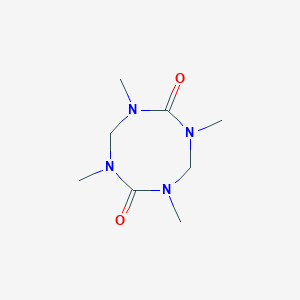

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)